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Compound of Interest

Compound Name: Anthramycin

Cat. No.: B1237830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the nuclear magnetic resonance

(NMR) spectroscopic analysis for the structure elucidation of anthramycin, a potent antitumor

antibiotic from the pyrrolobenzodiazepine (PBD) class. Due to the inherent instability of

anthramycin, early structural studies were often performed on its more stable derivative,

anthramycin methyl ether. This guide will detail the modern NMR methodologies, including 2D

correlation spectroscopy, that are essential for unambiguously determining its complex tricyclic

structure and stereochemistry.

Introduction to Anthramycin and Structural
Challenges
Anthramycin is a natural product first isolated from Streptomyces refuineus. Its biological

activity stems from its ability to form a covalent adduct with guanine bases in the minor groove

of DNA, thereby inhibiting DNA and RNA synthesis. The structure of anthramycin features a

pyrrolo[2,1-c][1][2]benzodiazepine core, a phenolic hydroxyl group, and a conjugated

acrylamide sidechain. The key stereochemical features at the C11 and C11a positions are

crucial for its DNA-binding affinity and biological function. The initial structure was first reported

by Leimgruber et al. in 1965, using techniques including NMR and UV spectroscopy.[1]

Modern, high-field NMR spectroscopy provides a much more detailed picture, allowing for the

complete assignment of protons and carbons and the definitive determination of its three-

dimensional structure in solution.
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Experimental Protocols for NMR Analysis
Detailed and carefully executed experimental protocols are fundamental to acquiring high-

quality NMR data for complex natural products like anthramycin.

2.1 Sample Preparation A pure sample of anthramycin (or its methyl ether derivative) is

dissolved in a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common

choice due to its excellent solubilizing properties for polar molecules.

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified anthramycin
sample.

Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).

Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any

particulate matter.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing chemical shifts (δ = 0.00 ppm).

2.2 NMR Data Acquisition All spectra should be acquired on a high-field NMR spectrometer

(e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D ¹H NMR: Provides information on the number of different types of protons and their

electronic environments.

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 16 ppm (-2 to 14 ppm).

Acquisition Time: ~2-3 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64 scans.

1D ¹³C NMR: Identifies the number of unique carbon atoms.
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Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

Spectral Width: 240 ppm (-10 to 230 ppm).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings,

typically through 2-3 bonds.

Pulse Program:cosygpqf.

Data Points: 2048 (F2) x 256 (F1).

Number of Scans: 8-16 per increment.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons (¹J-coupling).

Pulse Program:hsqcedetgpsisp2.3.

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

Data Points: 2048 (F2) x 256 (F1).

Number of Scans: 16-32 per increment.

2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over

longer ranges (typically 2-4 bonds), crucial for connecting spin systems and identifying

quaternary carbons.

Pulse Program:hmbcgplpndqf.

Long-Range Coupling Constant: Optimized for 8 Hz.

Data Points: 2048 (F2) x 256 (F1).
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Number of Scans: 32-64 per increment.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in

space (<5 Å), which is essential for determining stereochemistry and 3D conformation.

Pulse Program:noesygpph.

Mixing Time: 300-800 ms.

Data Points: 2048 (F2) x 256 (F1).

Number of Scans: 16-32 per increment.

Data Presentation and Interpretation
The following tables summarize the expected NMR data for anthramycin. The ¹H NMR data is

based on assignments from studies of an anthramycin-DNA adduct and may exhibit slight

deviations from the free molecule.[2] The ¹³C NMR data is a representative dataset based on

known chemical shifts for the pyrrolobenzodiazepine scaffold, as a complete experimental

dataset for free anthramycin is not readily available in the literature.

Table 1: ¹H NMR Data for Anthramycin (in a DNA Adduct Context)
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Position δ (ppm) Multiplicity J (Hz)

H-1 7.35 d 15.0

H-2 6.80 d 15.0

H-3a / H-3b ~4.2-4.4 m -

H-6 7.15 d 8.5

H-7 6.95 d 8.5

H-11 4.85 d 10.0

H-11a 4.10 m -

8-CH₃ 2.20 s -

10-NH 7.80 s -

Acrylamide-NH₂ ~7.0-7.5 br s -

9-OH ~9.5 br s -

| 11-OH | ~5.5 | br s | - |

Table 2: Representative ¹³C NMR Data for the Anthramycin Scaffold

Position δ (ppm) (Expected) Position δ (ppm) (Expected)

C-1 ~125.0 C-7 ~118.0

C-2 ~135.0 C-8 ~120.0

C-3 ~45.0 C-9 ~150.0

C-5 ~165.0 C-9a ~130.0

C-5a ~115.0 C-11 ~95.0

C-6 ~128.0 C-11a ~55.0

C-6a ~138.0 8-CH₃ ~20.0
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| Acrylamide C=O | ~168.0 | | |

Visualization of Structure Elucidation Workflow and
Key Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow and

key correlations used to determine the structure of anthramycin.

4.1 General Workflow for NMR Structure Elucidation This diagram outlines the systematic

process from sample isolation to the final confirmed chemical structure.
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Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation of natural products.

4.2 Key HMBC and COSY Correlations for Connectivity This diagram shows the critical 2D

NMR correlations that establish the connectivity of the anthramycin backbone. COSY

correlations (blue) define proton-proton adjacencies, while HMBC correlations (red) connect

fragments across quaternary carbons and heteroatoms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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